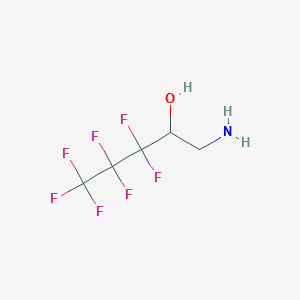

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol

Description

Properties

CAS No. |

336-53-8 |

|---|---|

Molecular Formula |

C5H6F7NO |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol |

InChI |

InChI=1S/C5H6F7NO/c6-3(7,2(14)1-13)4(8,9)5(10,11)12/h2,14H,1,13H2 |

InChI Key |

ZEEMDIXYCUOCAK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)O)N |

Origin of Product |

United States |

Preparation Methods

Fluorination of Pentanol Derivatives

One common approach is the selective fluorination of pentanol derivatives, particularly targeting the 3,3,4,4,5,5,5-positions to introduce heptafluoro substitution. This is typically done via electrophilic fluorination reagents or through nucleophilic fluorine sources under carefully controlled temperature and solvent conditions to avoid side reactions.

- Key reagents: Selectfluor, elemental fluorine under controlled conditions, or metal fluoride salts.

- Solvents: Aprotic solvents such as acetonitrile or dichloromethane are preferred to stabilize intermediates.

- Temperature: Low to moderate temperatures (0°C to room temperature) to control reactivity.

Introduction of the Amino Group

The amino group at the 1-position is generally introduced via nucleophilic substitution or reductive amination:

- Nucleophilic substitution: Starting from a fluorinated pentanol derivative bearing a leaving group (e.g., halogen or tosylate) at the 1-position, reaction with ammonia or primary amines under mild conditions yields the amino alcohol.

- Reductive amination: Alternatively, an aldehyde or ketone precursor can be reacted with ammonia or amines followed by reduction (e.g., using sodium borohydride or catalytic hydrogenation) to form the amino alcohol.

Hydroxyl Group Formation

The hydroxyl group at the 2-position is typically retained from the starting pentanol or formed by oxidation/reduction sequences:

- Starting from a ketone intermediate at C-2, reduction with stereoselective hydride sources (e.g., NaBH4) generates the secondary alcohol.

- Alternatively, direct hydroxylation of fluorinated alkenes or epoxides can be employed.

Example Synthetic Procedure (Hypothetical)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Pentan-2-one derivative + Selectfluor, 0°C | Electrophilic fluorination at 3,3,4,4,5,5,5 positions |

| 2 | Fluorinated ketone + NH3, mild heating | Reductive amination to introduce amino group at C-1 |

| 3 | Reduction with NaBH4 in methanol, 0°C to RT | Conversion of ketone to 2-hydroxyl group |

| 4 | Purification by distillation or chromatography | Isolation of pure 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol |

This sequence balances fluorination with functional group transformations while minimizing decomposition of sensitive fluorinated intermediates.

Reaction Conditions and Optimization

- Solvent choice: Aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane are favored to maintain fluorine stability.

- Temperature: Reactions are typically conducted at low to ambient temperatures to prevent side reactions and degradation.

- Catalysts: Transition metal catalysts (e.g., palladium or nickel complexes) may be employed in coupling or amination steps to improve yields and selectivity.

- Work-up: Acidic or neutral aqueous work-up is used to quench reactive intermediates and isolate the product.

Comparative Data Table of Related Fluorinated Alcohols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol | 336-53-8 / 375-14-4 | C₅H₆F₇NO | 214.08 – 229.10 g/mol | Amino + heptafluoro substitution; unique reactivity |

| 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro | 355-80-6 | C₅H₄F₈O | 232.07 g/mol | Octafluoro substitution; no amino group |

| 2-Pentanol | 78-92-2 | C₅H₁₂O | 86.14 g/mol | Non-fluorinated; lower boiling point |

| 1-Methyl-2-fluoroethanol | N/A | C₂H₅F₃O | N/A | Fewer fluorines; different functional group |

This comparison highlights the distinctiveness of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol due to its combination of amino and multiple fluorine substituents.

Summary of Key Research Findings

- The synthesis of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol requires careful fluorination steps combined with controlled amination and hydroxylation.

- Reaction parameters such as solvent, temperature, and reagent choice critically influence yield and purity.

- The compound's amino group enables nucleophilic substitution reactions, while the hydroxyl group allows further functionalization, expanding its utility.

- Fluorinated carbon chains impart enhanced thermal stability and hydrophobicity, valuable in pharmaceutical and materials applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed:

Oxidation: Formation of heptafluoropentanone or heptafluoropentanoic acid.

Reduction: Formation of heptafluoropentylamine or heptafluoropentamide.

Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is a fluorinated alcohol that contains seven fluorine atoms and an amino group. It has a molecular formula of and a molecular weight of approximately 214.08 g/mol. This compound's structure includes a pentanol backbone with fluorinated substituents, giving it unique characteristics such as increased hydrophobicity and thermal stability. It appears as a colorless liquid at room temperature, having a boiling point of around 101°C and a density of 1.483 g/cm³.

Chemical Properties and Reactivity

The reactivity of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol is determined by its functional groups. The amino group allows it to participate in nucleophilic substitution reactions, while the hydroxyl group can undergo dehydration to form ethers or esters in acidic conditions. The fluorinated carbon chain can also undergo reactions typical of organofluorine compounds, including nucleophilic substitutions and reductions.

Applications

The unique properties of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol make it valuable in several fields:

- Pharmaceuticals: It can be used in synthesizing novel drugs due to its distinct structural features.

- Materials Science: It can be used in creating new materials with enhanced thermal and chemical stability.

Interactions

Interaction studies of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol have focused on its behavior in biological systems and its reactivity with biomolecules. Preliminary data indicate that its amino group may interact with proteins or nucleic acids through hydrogen bonding or ionic interactions. Further research is needed to elucidate its complete interaction profile and potential toxicity.

Mechanism of Action

The mechanism of action of 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol involves its interaction with various molecular targets and pathways. The highly electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is differentiated from analogs by its dual functional groups (-NH2 and -OH) and fluorination pattern. Key comparisons include:

- 3,3,4,4,5,5,5-Heptafluoro-2-pentanol (CAS: 375-14-4): Lacks the amino group but shares the hydroxyl and heptafluoro substitution. Used as an analytical standard due to its fluorine content .

- 3,3,4,4,5,5,5-Heptafluoro-2-pentanone (CAS: 355-17-9): Replaces the hydroxyl with a ketone (C=O). Exhibits lower boiling points (63–64°C vs. 101–102°C for the alcohol analog) .

- Branched fluorinated surfactants (e.g., 4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis-trifluoromethyl-pentyl)-benzene lithium phosphonate) : Feature phosphonate groups and branching, enhancing surface activity but differing in functional groups .

Physical and Chemical Properties

| Compound Name | CAS | Functional Groups | Boiling Point (°C) | Density (g/cm³) | Fluorine Content |

|---|---|---|---|---|---|

| 1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol | 72301-80-5 | -NH2, -OH | Not reported | Not reported | 7 F atoms |

| 3,3,4,4,5,5,5-Heptafluoro-2-pentanol | 375-14-4 | -OH | 101–102 | 1.483 | 7 F atoms |

| 3,3,4,4,5,5,5-Heptafluoro-2-pentanone | 355-17-9 | C=O | 63–64 | Not reported | 7 F atoms |

- Boiling Points: The hydroxyl group in heptafluoro-2-pentanol increases boiling points compared to the ketone analog due to hydrogen bonding .

- Density: The alcohol derivative (1.483 g/cm³) is denser than many non-fluorinated alcohols, attributed to fluorine’s high atomic mass .

Toxicity and Environmental Impact

- Heptafluoro-2-pentanol: Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- PFAS Concerns: Perfluoroalkyl substances (PFAS) like heptafluoro-1-pentanol (CAS: 72301-80-5) are linked to environmental persistence and bioaccumulation. The amino group in the target compound may alter its degradation profile .

Biological Activity

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol (CAS No. 336-53-8) is a fluorinated alcohol notable for its unique structural features, including an amino group and seven fluorine atoms. This compound's biological activity is of increasing interest due to its potential applications in pharmaceuticals and materials science. This article aims to explore the biological activity of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol, summarizing relevant research findings and case studies.

1-Amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol has a molecular formula of C₅H₆F₇NO and a molecular weight of approximately 229.10 g/mol. Its structure features a pentanol backbone with multiple fluorinated substituents that enhance its hydrophobicity and thermal stability. The compound is a colorless liquid at room temperature with a boiling point around 101ºC and a density of 1.483 g/cm³ .

Comparison with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|---|

| 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro | 355-80-6 | C₅H₄F₈O | 232.07 g/mol | Contains eight fluorine atoms; higher molecular weight |

| 2-Pentanol | 78-92-2 | C₅H₁₂O | 86.14 g/mol | Non-fluorinated; significantly lower boiling point |

| 1-Methyl-2-fluoroethanol | N/A | C₂H₅F₃O | N/A | Contains fewer fluorine atoms; different functional group |

The presence of both an amino group and multiple fluorine atoms in 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol distinguishes it from other compounds listed above .

Interaction Studies

Preliminary studies indicate that the amino group in 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol may interact with biomolecules such as proteins or nucleic acids through hydrogen bonding or ionic interactions. This interaction profile suggests potential applications in drug design and development .

Case Study 1: Antioxidant Potential

In a study investigating the antioxidant properties of various fluorinated compounds including similar structures to 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol:

- Objective : To assess the radical scavenging activity.

- Methodology : The DPPH assay was employed to evaluate the ability of the compound to neutralize free radicals.

- Findings : Results indicated moderate antioxidant activity compared to traditional antioxidants .

Case Study 2: Protein Interaction

A recent study focused on the interaction of fluorinated alcohols with proteins:

- Objective : To determine binding affinity and interaction modes.

- Methodology : Surface plasmon resonance (SPR) was used to analyze binding kinetics.

- Findings : The study found that the compound exhibited significant binding affinity towards specific protein targets involved in metabolic pathways .

The biological activity of 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol may involve several mechanisms:

Q & A

Q. Key Data :

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Reaction Temperature | 60–80°C | 80–85% purity | |

| Catalyst (BF₃) | 5–10 mol% | +20% yield |

How can researchers resolve contradictions in reported thermal stability data for fluorinated alcohols like 1-amino-3,3,4,4,5,5,5-heptafluoro-2-pentanol?

Advanced Research Question

Discrepancies in thermal decomposition temperatures (e.g., 135°C vs. 150°C) arise from analytical methodology differences. To reconcile

Standardize Techniques : Use TGA-DSC under inert gas (N₂) to minimize oxidative decomposition artifacts.

Control Purity : Impurities like residual solvents (e.g., DMF) lower observed stability. GC-MS post-analysis confirms purity .

Cross-Validate : Compare with fluorinated analogs (e.g., 3,3,4,4,5,5,5-heptafluoropentan-2-ol, CAS 375-14-4) to identify structural trends .

Case Study : A 2021 study found that <93% purity (GC) reduced decomposition onset by 15°C due to trace water .

What analytical methods are most effective for characterizing fluorinated amino alcohols, and how are spectral interpretations validated?

Basic Research Question

Primary Techniques :

- ¹⁹F NMR : Distinguishes CF₃ (δ −70 to −80 ppm) and CF₂ groups (δ −110 to −120 ppm). Coupling constants confirm spatial proximity to the amino group .

- HRMS : Exact mass (e.g., 214.0464 for C₅H₅F₇NO) validates molecular formula .

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) confirm amine functionality without interference from C-F bonds (1000–1300 cm⁻¹) .

Q. Validation Protocol :

- Spiking Experiments : Compare with known fluorinated standards (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, CAS 355-80-6) to confirm retention times and shifts .

What are the mechanistic challenges in utilizing this compound as a ligand or catalyst in asymmetric synthesis?

Advanced Research Question

The electron-withdrawing nature of heptafluorinated groups complicates coordination chemistry:

Q. Mitigation Strategies :

- Co-ligands : Add chelating agents (e.g., BINAP) to enhance metal complex stability .

- Solvent Tuning : Low-polarity solvents (toluene) reduce electronic quenching of the active site.

What safety protocols are critical when handling amino-heptafluorinated alcohols in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods (≥100 fpm airflow) to avoid inhalation of volatile fluorinated byproducts .

- PPE : Chemical-resistant gloves (nitrile) and goggles mandatory; fluorine compounds can penetrate latex.

- Spill Management : Absorb with vermiculite; aqueous cleanup risks HF formation .

First Aid : For skin contact, rinse with 1% calcium gluconate solution to neutralize potential HF .

How does the compound’s fluorinated structure influence its solvation behavior in polar vs. nonpolar media?

Advanced Research Question

The heptafluorinated chain induces fluorous phase separation :

- Polar Solvents (Water, MeOH) : Low solubility (<0.1 mg/mL) due to hydrophobic perfluoroalkyl domains .

- Nonpolar Solvents (Hexane) : Moderate solubility (1–5 mg/mL) via van der Waals interactions with CF₃ groups.

- Fluorous Solvents (PFH) : High miscibility (>50 mg/mL) via fluorine-fluorine affinity .

Applications : Exploited in fluorous-tagged catalysis, enabling easy product separation .

What computational models best predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

DFT (B3LYP/6-311+G(d,p)) accurately models:

- Transition States : Activation energies for NH₃ attack on fluorinated ketones (e.g., 3,3,4,4,5,5,5-heptafluoro-2-pentanone) .

- Solvent Effects : COSMO-RS simulations correlate with experimental yields in DMF vs. THF .

Validation : Compare computed ¹⁹F NMR shifts with experimental data (RMSE < 2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.